3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Overview
Description
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-a]pyridine core. It is commonly used in various chemical reactions and has significant applications in scientific research.
Scientific Research Applications
Chemistry: 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of advanced technologies .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide typically involves the bromination and chlorination of imidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and precise control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives are formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, often with altered functional groups.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 2-Bromo-5-chloro-3-nitropyridine
- 6-Chloroimidazo[1,2-a]pyridine
Uniqueness: 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the imidazo[1,2-a]pyridine core makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2.BrH/c8-6-3-10-7-2-1-5(9)4-11(6)7;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBYJVRSSBNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721005 | |
Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146615-84-0 | |
Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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